Cas no 113981-49-0 ((S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one)

(S)-5-ヒドロキシ-7,8-ジメトキシ-2-フェニルクロマン-4-オンは、フラボノイド骨格を有するキラルな化合物であり、その立体特異的な構造が生理活性に重要な役割を果たします。7位と8位のメトキシ基置換により代謝安定性が向上し、5位のヒドロキシル基は分子間相互作用(水素結合等)に寄与します。この化合物は創薬研究において、抗酸化特性や酵素阻害能(例:キナーゼ阻害)のリード化合物としての潜在性が注目されています。X線結晶構造解析により立体配置が確認されており、光学純度の高い合成ルートが確立されている点が特長です。

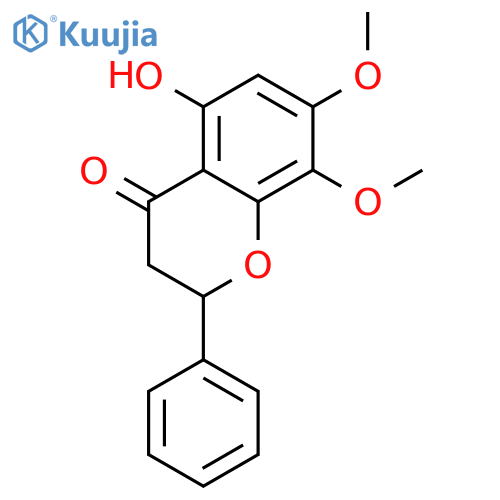

113981-49-0 structure

商品名:(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 化学的及び物理的性質

名前と識別子

-

- (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

- 5-Hydroxy-7,8-dimethoxyflavanone

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-

- (2S)-5-Hydroxy-7,8-dimethoxyflavanone

- 7-O-Methyldihydrowogonin

- [ "7-O-Methyldihydrowogonin" ]

- (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

- 113981-49-0

- CS-0023115

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)-

- DTXSID401313044

- AKOS022184878

- 7-O-Methylglabranin

- HY-N2676

- CHEMBL1253998

- FS-10164

-

- インチ: InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3

- InChIKey: VPGMCCIECGDASG-UHFFFAOYSA-N

- ほほえんだ: COc1cc(c2c(c1OC)OC(CC2=O)c3ccccc3)O

計算された属性

- せいみつぶんしりょう: 300.09978

- どういたいしつりょう: 300.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 65Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 524.4±50.0 °C at 760 mmHg

- フラッシュポイント: 196.0±23.6 °C

- PSA: 64.99

- じょうきあつ: 0.0±1.4 mmHg at 25°C

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449041644-5mg |

5-Hydroxy-7,8-Dimethoxyflavanone |

113981-49-0 | 95% | 5mg |

$842.80 | 2023-09-04 | |

| A2B Chem LLC | AA13074-1mg |

5-Hydroxy-7,8-Dimethoxyflavanone |

113981-49-0 | >98% | 1mg |

$637.00 | 2024-01-04 | |

| A2B Chem LLC | AA13074-5mg |

5-Hydroxy-7,8-Dimethoxyflavanone |

113981-49-0 | 98.0% | 5mg |

$660.00 | 2024-04-20 | |

| Aaron | AR000AXQ-5mg |

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)- |

113981-49-0 | 98% | 5mg |

$753.00 | 2025-02-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89360-5mg |

5-Hydroxy-7,8-dimethoxyflavanone |

113981-49-0 | ,HPLC≥98% | 5mg |

¥4800.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094108-5mg |

7-O-Methyldihydrowogonin |

113981-49-0 | 98% | 5mg |

¥2764.00 | 2024-08-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-1 mg |

5-Hydroxy-7,8-dimethoxyflavanone |

113981-49-0 | 1mg |

¥2435.00 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-5mg |

5-Hydroxy-7,8-dimethoxyflavanone |

113981-49-0 | 5mg |

¥ 17200 | 2023-09-08 | ||

| Ambeed | A246796-5mg |

5-Hydroxy-7,8-Dimethoxyflavanone |

113981-49-0 | 98+% | 5mg |

$664.0 | 2025-02-27 |

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

推奨される供給者

Amadis Chemical Company Limited

(CAS:113981-49-0)(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

清らかである:99%

はかる:5mg

価格 ($):239.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:113981-49-0)7-O-Methyldihydrowogonin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ